Carcinogenic Potency (TD50) Comparison: NMDHP Is 14-Fold Less Potent Than NMHP and 37-Fold Less Potent Than NMOP in Rats
In standardized chronic bioassays compiled by the Carcinogenic Potency Database (CPDB), N-nitrosomethyl-2,3-dihydroxypropylamine (NMDHP) exhibits a harmonic-mean TD50 of 0.646 mg/kg/day in rats, targeting lung, liver, esophagus, and nasal cavity. By comparison, its mono-hydroxylated analog N-nitrosomethyl-2-hydroxypropylamine (NMHP) has a rat TD50 of 0.0463 mg/kg/day, and the keto analog N-nitrosomethyl-2-oxopropylamine (NMOP) has a rat TD50 of 0.0172 mg/kg/day. This represents a 14-fold and 37-fold differential in carcinogenic potency, respectively, demonstrating that progressive hydroxylation of the N-alkyl chain dramatically attenuates tumor-inducing capacity in this series [1][2][3].
| Evidence Dimension | Carcinogenic Potency (Harmonic-Mean TD50) in Rats |
|---|---|
| Target Compound Data | 0.646 mg/kg/day (NMDHP, CAS 86451-37-8) |
| Comparator Or Baseline | NMHP: 0.0463 mg/kg/day; NMOP: 0.0172 mg/kg/day; NDMA: 0.0959 mg/kg/day |
| Quantified Difference | NMDHP is 14× less potent than NMHP, 37.5× less potent than NMOP, and 6.7× less potent than NDMA |
| Conditions | Chronic oral bioassays in F344 rats; CPDB standardized harmonic-mean TD50 methodology; data from Lijinsky et al. (1984, 1985) and NCI/NTP studies |
Why This Matters
For regulatory acceptable intake calculations, substituting NMHP TD50 for NMDHP would underestimate the permissible daily exposure by 14-fold, leading to unnecessarily stringent limits and potential drug shortages.
- [1] CPDB Entry: N-Nitrosomethyl-2,3-dihydroxypropylamine. Carcinogenic Potency Database. Rat TD50 = 0.646 mg/kg/day (hamster TD50 = 0.94 mg/kg/day). View Source
- [2] CPDB Entry: N-Nitrosomethyl-2-hydroxypropylamine. Carcinogenic Potency Database. Rat TD50 = 0.0463 mg/kg/day. View Source
- [3] CPDB Entry: N-Nitrosomethyl(2-oxopropyl)amine. Carcinogenic Potency Database. Rat TD50 = 0.0172 mg/kg/day. View Source
